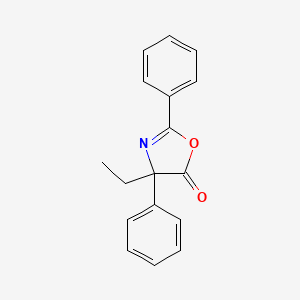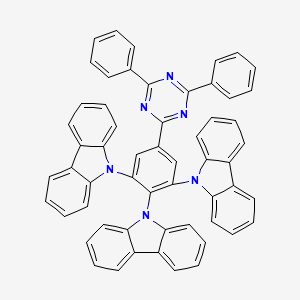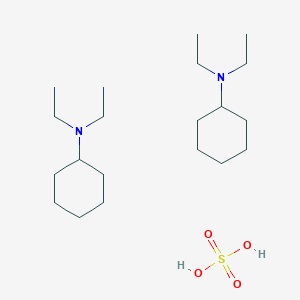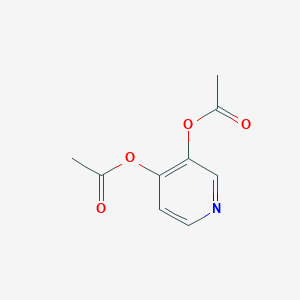
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound known for its diverse applications in organic synthesis, medicinal chemistry, and industrial processes. It is characterized by the presence of a phenyl group substituted with a m-chlorobenzoyloxy moiety and a trimethylammonium bromide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide typically involves the reaction of 3-hydroxyphenyltrimethylammonium bromide with m-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically obtained as a crystalline powder with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products
Nucleophilic substitution: Products include phenyltrimethylammonium hydroxide, phenyltrimethylammonium cyanide, and phenyltrimethylammonium thiolate.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include phenyltrimethylamine and phenyltrimethylalcohol.
Wissenschaftliche Forschungsanwendungen
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the study of membrane transport and ion channel function due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in electroplating processes.
Wirkmechanismus
The mechanism of action of 3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. It can also bind to specific protein targets, modulating their activity and function. The trimethylammonium group plays a crucial role in these interactions by providing a positive charge that facilitates binding to negatively charged sites on membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethylammonium bromide: Lacks the m-chlorobenzoyloxy group, resulting in different chemical reactivity and biological activity.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of a phenyl group, leading to variations in its chemical and physical properties.
Tetramethylammonium bromide: Lacks the aromatic ring, making it less effective in applications requiring aromatic interactions.
Uniqueness
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the m-chlorobenzoyloxy group, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its ability to interact with biological membranes and proteins, making it valuable in various scientific and industrial applications.
Eigenschaften
| 64048-28-8 | |
Molekularformel |
C16H17BrClNO2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-8-5-9-15(11-14)20-16(19)12-6-4-7-13(17)10-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RVPYACGFEOZHMA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)



